2-[2-(Morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine is a complex organic compound characterized by a unique structure that integrates a benzodiazole core with a morpholine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein interactions.
This compound is part of a broader class of benzodiazole derivatives, which are known for their diverse pharmacological properties. The specific structural features of 2-[2-(Morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine suggest its classification as a potential therapeutic agent targeting various biological pathways, particularly in cancer and inflammatory diseases.
The synthesis of 2-[2-(Morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine typically involves several key steps:
The molecular structure of 2-[2-(Morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine can be described using its IUPAC name and corresponding molecular formula:
The compound features a benzodiazole ring system attached to an ethyl chain that connects to a morpholine ring. The presence of an amine group further enhances its potential as a bioactive molecule.
2-[2-(Morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-[2-(Morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets within biological systems:
The physical properties of 2-[2-(Morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
The primary applications of 2-[2-(Morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine lie within medicinal chemistry:
The construction of the benzimidazole core with morpholine functionalization employs a convergent strategy initiated by nucleophilic aromatic substitution (SNAr). Commercially available 4-bromo-1-fluoro-2-nitrobenzene undergoes displacement with 4-(2-aminoethyl)morpholine under microwave irradiation, achieving near-quantitative yields (>95%) of the intermediate bromide 3. This reaction demonstrates exceptional scalability (up to 100 mmol) without yield erosion, attributable to the rapid kinetics facilitated by microwave conditions (150°C, <30 min) [1].
Table 1: SNAr Optimization for Intermediate 3 Synthesis
Conditions | Scale (mmol) | Time (min) | Yield (%) | Key Advantage |
---|---|---|---|---|
Conventional Reflux | 50 | 180 | 85% | No specialized equipment |
Microwave Irradiation | 100 | 25 | 98% | Scalability, reduced reaction time |
Solvent-Free | 10 | 120 | 78% | Reduced purification burden |
Subsequent benzimidazole ring formation historically relied on a low-yielding one-pot nitro reduction/cyclization (≤25% yield). Edmonds et al. addressed this via a stepwise sequence: catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to aniline 8 (81% isolated yield), followed by acetic acid-catalyzed cyclization. Crucially, morpholine ethyl functionalization precedes cyclization, as the secondary amine proves incompatible with later-stage alkylation due to side reactions [1] [4].
Late-stage modification of the benzimidazole scaffold with heterocyclic KAc (acetyl-lysine) mimetics employs Suzuki-Miyaura cross-coupling. Initial attempts using 3,5-dimethylisoxazole-4-boronic acid with bromide 3 suffered from protodeboronation and hydrodehalogenation, yielding ≤54% product. Optimization identified boronate esters as superior partners, with PdCl₂(dppf)·DCM catalyst and K₃PO₄ base in dioxane, enabling 94% yield at 115 mmol scale [1].
Table 2: Suzuki-Miyaura Coupling Screening for Isoxazole Installation
Entry | Boron Partner | Catalyst | Base | Scale (mmol) | Yield (%) |
---|---|---|---|---|---|
1 | Boronic acid | PdCl₂(dppf)·DCM | Cs₂CO₃ | 30 | 53 |
3 | Boronate ester | PdCl₂(dppf)·DCM | Cs₂CO₃ | 1 | 79 |
7 | Boronate ester | PdCl₂(dppf)·DCM | K₃PO₄ | 0.5 | 72 |
15 | Boronate ester | PdCl₂(dppf)·DCM | K₃PO₄ | 115 | 94 |
Microwave irradiation (150°C, 3h) further accelerated the reaction for small-scale analogues, with yields reaching 95% using CsF base. This protocol generalized to diverse heterocycles (e.g., pyrazole, thiazole), demonstrating the versatility of morpholine-functionalized benzimidazoles as coupling partners [1].
The critical nitro-to-aniline conversion presents significant chemoselectivity challenges. Catalytic hydrogenation (H₂/Pd-C) of nitroarene 4 afforded aniline 8 in moderate yield (70–75%), but competitive isoxazole N–O bond cleavage generated a desmethyl byproduct (confirmed by ¹H NMR: δ 1.72/1.87 ppm vs. 2.26/2.40 ppm). In contrast, sodium dithionite (Na₂S₂O₄)-mediated reduction circumvented this side reaction, delivering 8 in 81% yield with >95% purity [1].
Downstream amine functionalization leverages amide coupling with carboxylic acids (e.g., 9) rather than aldehydes, shortening the synthetic route by two steps. HATU-mediated coupling between 8 and 9, followed by acetic acid-catalyzed cyclization, furnished the target benzimidazole in 55% yield over two steps—a dramatic improvement over the original alkylation route (≤20% yield) [1] [5].
While batch processes achieved decagram-scale synthesis (e.g., 40g Suzuki coupling), key steps face limitations in continuous flow systems:
Despite these challenges, the SNAr and Suzuki steps transitioned successfully to continuous processing due to homogeneous reaction mixtures and short residence times (<30 min). Future work requires tailored reactor designs for gas-evolving or solid-forming transformations ubiquitous in benzimidazole synthesis [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0